

# Endogenous Function of N-Tridecanoylglycine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(1-Oxotridecyl)glycine-d2

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## Abstract

N-tridecanoylglycine is an endogenous N-acyl amino acid that is emerging as a significant signaling molecule, particularly in the regulation of immune responses and inflammation. As a member of the broader class of N-acylglycines, it is structurally related to endocannabinoid-like lipids. Evidence strongly suggests that N-tridecanoylglycine exerts its biological effects through the G protein-coupled receptor 84 (GPR84), a receptor activated by medium-chain fatty acids. This technical guide provides a comprehensive overview of the endogenous function of N-tridecanoylglycine, detailing its presumed signaling pathways, biological activities, and the experimental methodologies used to elucidate its function. Quantitative data from studies on GPR84 agonists and related N-acyl amino acids are summarized to provide a framework for understanding the potential potency and efficacy of N-tridecanoylglycine.

## Introduction

N-acyl amino acids are a class of lipid signaling molecules that play diverse roles in physiology and pathophysiology. N-tridecanoylglycine, consisting of a thirteen-carbon fatty acid (tridecanoic acid) linked to a glycine molecule, is an endogenous member of this family. While research on N-acylglycines has historically focused on derivatives of more common fatty acids, the unique properties of medium-chain fatty acid conjugates are gaining attention. The primary receptor target for medium-chain fatty acids is the G protein-coupled receptor 84 (GPR84), making it the most probable transducer of N-tridecanoylglycine's endogenous signals.<sup>[1]</sup>

GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with pro-inflammatory responses.<sup>[2]</sup> This guide will synthesize the current understanding of N-tridecanoylglycine's function, with a focus on its interaction with GPR84 and the downstream consequences.

## Biosynthesis and Metabolism

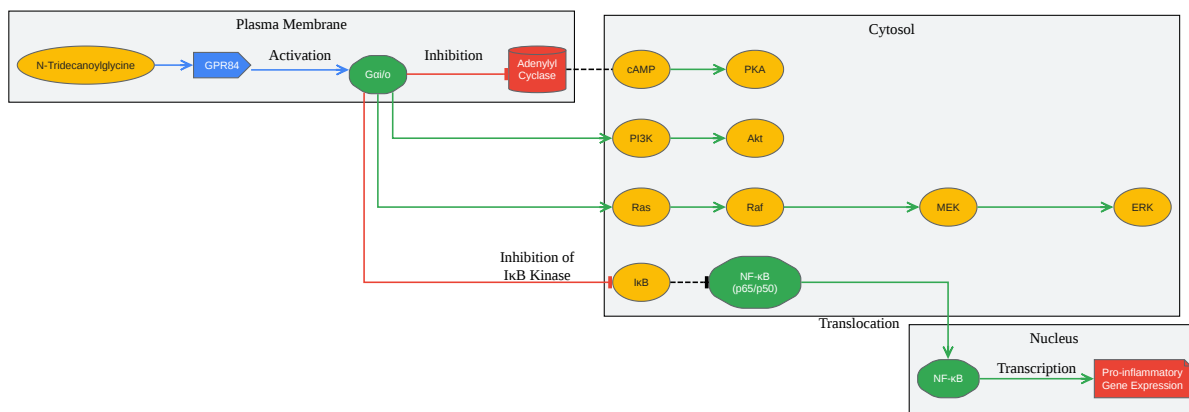
The biosynthesis of N-acylglycines, including N-tridecanoylglycine, is thought to occur through two primary pathways. The first involves the direct conjugation of a fatty acyl-CoA (tridecanoyl-CoA) with glycine. A second proposed pathway involves the oxidative metabolism of the corresponding N-tridecanylethanolamine. The degradation of N-acylglycines is primarily mediated by fatty acid amide hydrolase (FAAH).

## Signaling Pathways

Based on studies of GPR84 activation by various agonists, N-tridecanoylglycine is predicted to initiate a cascade of intracellular signaling events upon binding to this receptor. GPR84 primarily couples to the Gai/o subunit of heterotrimeric G proteins.<sup>[1]</sup>

## Gai/o-Mediated Signaling

Activation of the Gai/o pathway by GPR84 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.<sup>[1]</sup> This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gai/o subunit, preventing its interaction with the receptor.<sup>[3]</sup> Downstream of Gai/o activation, GPR84 signaling has been shown to stimulate the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).<sup>[4]</sup> Furthermore, it can lead to the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory gene expression.<sup>[4]</sup>

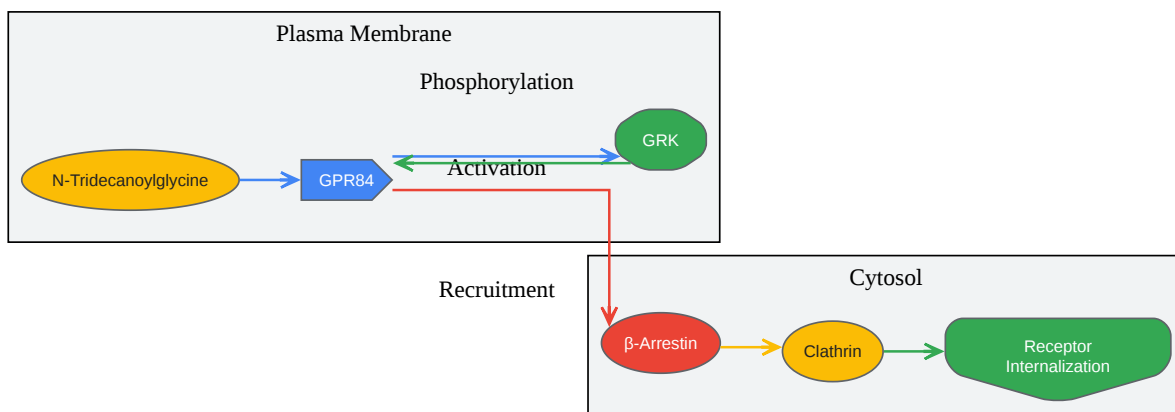


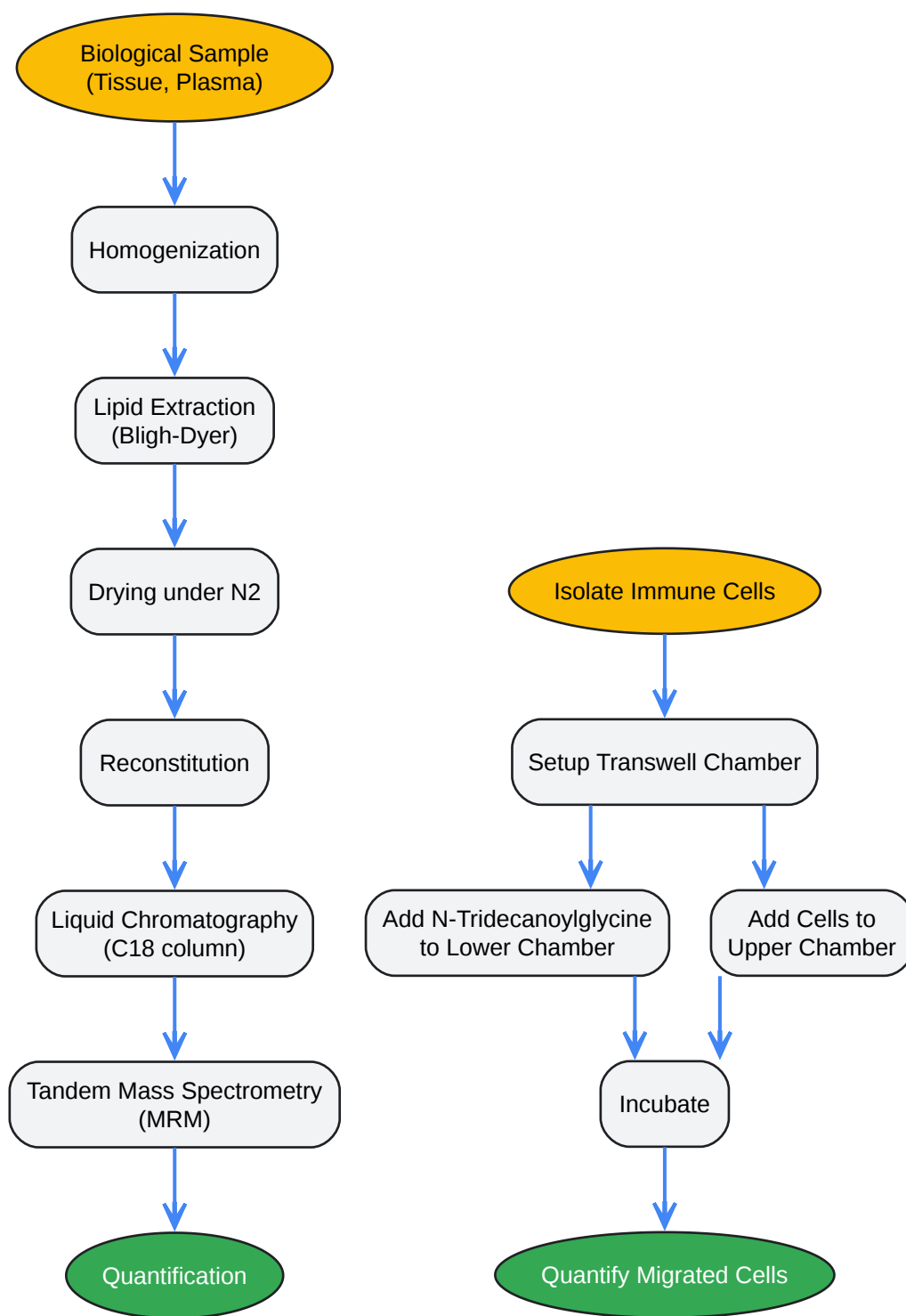
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**Caption:** GPR84 Gai/o-mediated signaling pathway.

## β-Arrestin Recruitment

In addition to G protein coupling, agonist binding to GPR84 can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for G protein-coupled receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. Biased agonists have been identified for GPR84 that preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway, suggesting that N-tridecanoylglycine could also exhibit such bias.<sup>[5][6]</sup>





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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